2-thioacetyl MAGE
Overview
Description
2-thioacetyl MAGE, also known as S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl] ethanethioate, is a chemical compound with the molecular formula C21H42O3S and a molecular weight of 374.62 g/mol . This compound is characterized by the presence of a thioester group and a long alkyl chain, making it a unique substrate for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thioacetyl MAGE involves the reaction of ethanethioic acid with a specific alcohol derivative, namely 2-(hexadecyloxy)-1-(hydroxymethyl)ethanol . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:
Ethanethioic acid+2-(hexadecyloxy)-1-(hydroxymethyl)ethanol→2-thioacetyl MAGE+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-thioacetyl MAGE undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The thioester group can be reduced to form thiols.
Substitution: The alkyl chain can undergo substitution reactions, particularly at the terminal hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-thioacetyl MAGE is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Biochemical Assays: It serves as a colorimetric substrate for the enzyme 2-acetyl monoacylglyceryl ether hydrolase (KIAA1363), which is critical for the survival and proliferation of many cancer cell lines.
Cancer Research: The compound is used to study the role of ether lipid signaling pathways in cancer and to perform activity/inhibition studies of KIAA1363.
Lipid Biochemistry: It is employed in lipid research to understand the roles of various lipids in biological processes and diseases.
Mechanism of Action
The mechanism of action of 2-thioacetyl MAGE involves its interaction with the enzyme KIAA1363. The compound acts as a substrate for this enzyme, which catalyzes the hydrolysis of the thioester bond, releasing a free thiol group . This enzymatic activity is crucial for the regulation of ether lipid signaling pathways, which play a significant role in cancer cell survival and proliferation .
Comparison with Similar Compounds
2-thioacetyl MAGE can be compared with other similar compounds, such as:
2-acetyl monoacylglyceryl ether (2-acetyl MAGE): Unlike this compound, this compound lacks the thioester group and has different biochemical properties.
S-acetylglutathione: This compound also contains a thioester group but has a different structure and function.
The uniqueness of this compound lies in its specific interaction with KIAA1363 and its role in cancer research, making it a valuable tool for studying ether lipid signaling pathways .
Properties
IUPAC Name |
S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNRNWWBXZOALQ-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440190 | |
Record name | 2-thioacetyl MAGE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112014-15-0 | |
Record name | 2-thioacetyl MAGE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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